(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an indole acetic acid derivative. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the indole acetic acid is protected using the Fmoc group. This is achieved by reacting the indole acetic acid with Fmoc chloride in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of indole acetic acid and Fmoc chloride are reacted in industrial reactors.
Purification and Crystallization: The product is purified through crystallization and other industrial purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)acetic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group.
Substitution Reactions: The compound can participate in substitution reactions where the indole ring or the acetic acid moiety is modified.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution: Various electrophiles can be used to modify the indole ring under acidic or basic conditions.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Substituted Indole Derivatives: Substitution reactions yield various indole derivatives depending on the electrophile used.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)acetic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides where the Fmoc group protects the amino group during chain elongation.
Biological Studies: The compound is used in studies involving indole derivatives, which are known for their biological activities.
Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds.
Industrial Applications: The compound is used in the production of various chemicals and materials in the industry.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amino group, allowing further reactions or biological activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)acetic acid is unique due to the presence of the indole ring, which imparts specific biological activities and chemical properties. The Fmoc group provides a robust protection mechanism, making it highly valuable in peptide synthesis compared to other protecting groups.
Properties
Molecular Formula |
C25H20N2O4 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C25H20N2O4/c28-24(29)23(20-13-26-22-12-6-5-11-19(20)22)27-25(30)31-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-13,21,23,26H,14H2,(H,27,30)(H,28,29) |
InChI Key |
PVONFJZXFRKCPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CNC5=CC=CC=C54)C(=O)O |
Origin of Product |
United States |
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